Picloxydine

Description

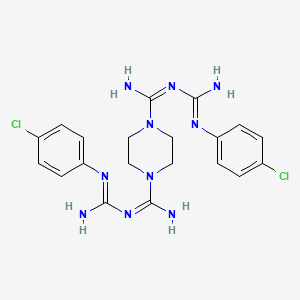

structure

Properties

IUPAC Name |

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCLPFSAZFGQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863586 | |

| Record name | 1,1'-(1,4-Piperazinediylbis(imidocarbonyl))bis(3-(p-chlorophenyl)guanidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5636-92-0 | |

| Record name | Picloxydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picloxydine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picloxydine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13607 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,1'-(1,4-Piperazinediylbis(imidocarbonyl))bis(3-(p-chlorophenyl)guanidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picloxydine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YC2PY3AEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Picloxydine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picloxydine, a cationic biguanide antiseptic, exerts its antimicrobial effect through a multi-step mechanism primarily targeting the bacterial cell envelope. This guide elucidates the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes. The primary mode of action involves a rapid electrostatic attraction between the positively charged this compound molecules and the negatively charged components of the bacterial cell wall. This initial binding is followed by the disruption of the cell wall and plasma membrane integrity, leading to the leakage of intracellular contents and ultimately, cell death. This bactericidal action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Core Mechanism of Action: Electrostatic Interaction and Membrane Disruption

The fundamental mechanism of this compound's antimicrobial activity is a rapid, concentration-dependent process initiated by the electrostatic interaction between the cationic biguanide and the anionic components of the bacterial cell surface.

-

Initial Electrostatic Binding: this compound is a positively charged molecule at physiological pH. In contrast, bacterial cell surfaces are rich in negatively charged molecules such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This charge differential drives the initial, strong electrostatic binding of this compound to the bacterial cell wall.[1]

-

Cell Wall and Membrane Disruption: Following the initial binding, this compound molecules are believed to displace divalent cations (Mg²⁺ and Ca²⁺) that are essential for the structural integrity of the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria. This displacement leads to a disorganization of the cell wall and underlying plasma membrane. The destructive effect on the bacterial cell wall and plasma membrane results in increased permeability, allowing the leakage of vital intracellular components, such as potassium ions, nucleotides, and proteins, culminating in cell lysis.[1]

The following diagram illustrates the proposed signaling pathway of this compound's interaction with a bacterial cell.

References

Picloxydine: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picloxydine is a bisbiguanide antiseptic agent recognized for its broad-spectrum antimicrobial and antiplaque activity. Structurally similar to chlorhexidine, it is utilized primarily in ophthalmic preparations for the treatment of superficial eye infections such as trachoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed methodologies for key analytical and microbiological experiments are outlined, and its antimicrobial activity is contextualized through its effects on bacterial cell integrity.

Chemical Structure and Identity

This compound is a symmetrical molecule featuring a central piperazine ring linked to two p-chlorophenylguanidinoformimidoyl groups.

-

IUPAC Name: 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide[1][2]

-

Canonical SMILES: C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N[1]

-

InChI Key: YNCLPFSAZFGQCD-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 475.38 g/mol | [1][3][4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 274 °C (as dihydrochloride salt) | [7] |

| pKa (Strongest Basic) | 10.07 (Predicted) | [8] |

| logP | 1.8 (Predicted) | [1] |

| Solubility | DMSO: 11.36 mg/mL (23.90 mM) with heating and pH adjustment | [3][9] |

| Water Solubility | 0.0577 mg/mL (Predicted) | [8] |

Pharmacological Properties and Mechanism of Action

This compound is a broad-spectrum antiseptic with bactericidal and bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[10][11] Its mechanism of action is primarily attributed to its cationic nature, which facilitates its interaction with negatively charged components of the bacterial cell envelope.

The proposed mechanism involves an initial electrostatic binding of the positively charged this compound molecules to the negatively charged bacterial cell wall and plasma membrane. This interaction disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis and death.

Caption: Proposed mechanism of action of this compound against bacterial cells.

Experimental Protocols

This section outlines the general methodologies for key experiments related to the characterization and evaluation of this compound.

Synthesis of this compound

-

Synthesis of N-(4-chlorophenyl)dicyandiamide: This intermediate can be synthesized from 4-chloroaniline and dicyandiamide.

-

Condensation Reaction: Reaction of piperazine with two equivalents of N-(4-chlorophenyl)dicyandiamide in a suitable solvent and under appropriate temperature conditions.

-

Purification: The crude product would likely be purified by recrystallization from a suitable solvent to yield pure this compound.

-

Characterization: The final product would be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

Determination of Physicochemical Properties

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values (e.g., pH 2 to 12) are prepared.

-

Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Spectrophotometric Measurement: A constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different absorption is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the partitioning of this compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Determination: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Antibacterial Activity

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Investigation of Mechanism of Action

-

Bacterial Culture Preparation: The test bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low ionic strength buffer.

-

Treatment with this compound: The bacterial suspension is treated with various concentrations of this compound.

-

Zeta Potential Measurement: The zeta potential of the bacterial suspension is measured using a Zetasizer. A change in the zeta potential towards a more positive value upon addition of this compound indicates the binding of the cationic antiseptic to the negatively charged bacterial surface.

-

Sample Preparation: Bacterial cells are treated with a bactericidal concentration of this compound for a specified time.

-

Fixation: The treated cells are fixed with a suitable fixative, such as glutaraldehyde.

-

Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations.

-

Drying: The dehydrated samples are critical-point dried.

-

Coating: The dried samples are coated with a thin layer of a conductive material, such as gold-palladium.

-

Imaging: The coated samples are observed under a scanning electron microscope to visualize any morphological changes, such as cell wall disruption or lysis, compared to untreated control cells.

Caption: A logical workflow for the synthesis, characterization, and evaluation of this compound.

Clinical Applications

This compound is primarily used in ophthalmology as a topical antiseptic. It is formulated as eye drops for the treatment of superficial bacterial infections of the eye and its adnexa.[11] A notable application is in the treatment of trachoma, a chronic infectious disease of the eye caused by Chlamydia trachomatis.[3][9]

Conclusion

This compound is a well-established bisbiguanide antiseptic with a clear chemical structure and a mechanism of action centered on the disruption of bacterial cell membranes. Its physicochemical properties make it suitable for topical formulations, particularly in ophthalmology. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound, which can be valuable for researchers and professionals in the field of drug development and antimicrobial research. Further investigation into detailed synthetic methodologies and the exploration of its efficacy against a broader range of microorganisms could expand its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-双(3-氨丙基)哌嗪 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-(4-Chlorophenyl)-3-cyanoguanidine | C8H7ClN4 | CID 15140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0339579A2 - Piperidine compositions and their preparation and use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of Picloxydine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picloxydine is a bisbiguanide antiseptic agent recognized for its broad-spectrum antibacterial activity. Structurally similar to chlorhexidine, it is utilized primarily in ophthalmic preparations for the treatment of eye infections such as trachoma and for pre- and post-operative disinfection.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and antimicrobial properties of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.

This compound's primary mechanism of action involves the electrostatic interaction of its cationic molecules with the negatively charged components of bacterial cell walls.[2][3] This binding disrupts the cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell lysis and death.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide | [1] |

| CAS Number | 5636-92-0 | [1] |

| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ | [1] |

| Molecular Weight | 475.38 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 274 °C (dihydrochloride salt) | [5] |

| Solubility | Soluble in DMSO | [4] |

Synthesis of this compound

The synthesis of this compound was first reported by James and Wiggins in British Patent 855,017 and U.S. Patent 3,101,336, and later described in the Journal of Medicinal Chemistry in 1968. The synthesis is a multi-step process commencing with the reaction of piperazine with sodium dicyanamide, followed by conversion to a guanyl derivative and final condensation with p-chloroaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,4-Piperazinedicarboximidamide

Step 2: Synthesis of 1,1'-(Piperazinediyl-1,4-di-imidocarbonyl)-bis-(3-p-chlorophenylguanidine) (this compound)

The following protocol is adapted from the general procedures described in the historical literature.

-

Reactants:

-

1,4-Piperazinedicarboximidamide dihydrochloride

-

p-Chlorophenyl dicyandiamide

-

Suitable solvent (e.g., water, ethanol)

-

Acid or base for pH adjustment

-

-

Procedure:

-

A solution of 1,4-piperazinedicarboximidamide dihydrochloride is prepared in a suitable solvent.

-

p-Chlorophenyl dicyandiamide is added to the solution.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.

-

The crude this compound is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Antimicrobial Activity of this compound

This compound exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated in numerous in vitro studies.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial isolates.

| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Source |

| Coagulase-negative Staphylococci (CoNS) | Antibiotic-resistant and susceptible | ≥13.56 | Not Reported | |

| Staphylococcus aureus | Antibiotic-resistant and susceptible | ≥13.56 | Not Reported | |

| Escherichia coli | Conjunctival Isolate | 54.25 | ≥54.25 | |

| Pseudomonas luteola | Conjunctival Isolate | 13.56 | ≥27.12 | |

| Pseudomonas aeruginosa | Conjunctival Isolate | >217.00 | Not Reported |

Experimental Protocol: Determination of MIC and MBC

The MIC and MBC values are typically determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

Mueller-Hinton broth (MHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

-

96-well microtiter plates

-

Incubator

-

-

Procedure:

-

Serial two-fold dilutions of this compound are prepared in MHB in the wells of a 96-well plate.

-

Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

A positive control well (broth and inoculum without this compound) and a negative control well (broth only) are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

-

Mechanism of Action

The bactericidal effect of this compound is attributed to its ability to disrupt the bacterial cell membrane.

References

- 1. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]

- 2. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ema.europa.eu [ema.europa.eu]

Picloxydine's Bactericidal Effect on Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picloxydine is a cationic biguanide antiseptic agent that exhibits broad-spectrum bactericidal activity. Its primary mechanism of action involves a rapid and destructive interaction with the bacterial cell envelope, leading to a loss of structural integrity and subsequent cell death. This technical guide provides an in-depth analysis of this compound's bactericidal effect on bacterial cell walls, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the mechanisms and workflows involved. The information presented is intended to support further research and development of this compound as an effective antimicrobial agent.

Core Mechanism of Action: Electrostatic Interaction and Cell Wall Disruption

This compound's bactericidal activity is initiated by an electrostatic attraction between the positively charged biguanide molecules and the negatively charged components of the bacterial cell wall. This initial binding is a critical step that leads to a cascade of disruptive events.

-

Gram-Negative Bacteria: In Gram-negative bacteria, the outer membrane, rich in negatively charged lipopolysaccharides (LPS), serves as the initial target. The binding of this compound displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disorganization of the outer membrane. This is followed by interaction with the peptidoglycan layer and the inner cytoplasmic membrane.

-

Gram-Positive Bacteria: In Gram-positive bacteria, the thick peptidoglycan layer is interspersed with negatively charged teichoic and lipoteichoic acids, which are the primary binding sites for this compound.

Following this initial binding, this compound exerts a destructive effect on both the cell wall and the underlying plasma membrane. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis[1][2]. This direct, physical mechanism of action is advantageous as it is less likely to be compromised by the development of resistance mechanisms that target specific metabolic pathways.

Quantitative Analysis of Bactericidal Activity

The efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial species.

| Bacterial Species | Gram Stain | Test | Concentration (µg/mL) | Reference |

| Staphylococcus spp. | Positive | Bactericidal | 15.6 - 31.2 | [1] |

| Escherichia coli | Negative | Not Specified | Data Not Available | |

| Pseudomonas luteola | Negative | Not Specified | Data Not Available | |

| Pseudomonas aeruginosa | Negative | Not Specified | Data Not Available |

Note: While studies confirm activity against the listed Gram-negative bacteria, specific MIC/MBC values were not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed to investigate the bactericidal effects of this compound on bacterial cell walls.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Materials:

-

This compound dihydrochloride stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial cultures in logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

-

Spectrophotometer (for inoculum standardization)

-

Agar plates

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of this compound:

-

Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (MHB with inoculum, no this compound) and a sterility control well (MHB only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

-

-

MBC Determination:

-

From each well that shows no visible growth (at and above the MIC), plate a 10-100 µL aliquot onto an appropriate agar plate.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

-

Analysis of Cell Surface Interaction via Zeta Potential Measurement

This protocol outlines the measurement of changes in the bacterial surface charge upon interaction with this compound.

Objective: To quantify the binding of cationic this compound molecules to the negatively charged bacterial cell surface.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound dihydrochloride solutions of varying concentrations

-

Low ionic strength buffer (e.g., 1 mM KCl, pH 7.0)

-

Centrifuge

-

Zeta potential analyzer (e.g., Zetasizer Nano ZS)

Procedure:

-

Bacterial Cell Preparation:

-

Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet three times with the low ionic strength buffer to remove residual media components.

-

Resuspend the final pellet in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.1).

-

-

Treatment with this compound:

-

To aliquots of the bacterial suspension, add increasing concentrations of this compound.

-

Include a control sample with no this compound.

-

Incubate the samples for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

-

Zeta Potential Measurement:

-

Introduce each sample into the measurement cell of the zeta potential analyzer.

-

Measure the electrophoretic mobility of the bacterial cells. The instrument software will convert this to the zeta potential value in millivolts (mV).

-

Perform measurements in triplicate for each concentration.

-

-

Data Analysis:

-

Plot the mean zeta potential (mV) as a function of the this compound concentration.

-

A neutralization of the negative surface charge (a shift in zeta potential towards zero or positive values) indicates the binding of the cationic this compound molecules.

-

Visualization of Morphological Changes by Scanning Electron Microscopy (SEM)

This protocol provides a method to visualize the ultrastructural damage to bacterial cell walls caused by this compound.

Objective: To observe the morphological alterations, such as membrane disruption and cell lysis, induced by this compound.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound dihydrochloride solution (at a bactericidal concentration)

-

Phosphate-buffered saline (PBS)

-

Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer

-

Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer

-

Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

-

Critical point dryer

-

Sputter coater with a noble metal target (e.g., gold-palladium)

-

Scanning Electron Microscope

Procedure:

-

Sample Preparation and Treatment:

-

Grow bacteria on sterile coverslips or treat a liquid culture with a bactericidal concentration of this compound for a specified time (e.g., 1 hour).

-

Include an untreated control.

-

-

Fixation:

-

Gently wash the samples with PBS.

-

Fix the bacterial cells with the primary fixative for 2 hours at room temperature.

-

Rinse the samples three times with 0.1 M cacodylate buffer.

-

Post-fix with the secondary fixative for 1 hour.

-

Rinse the samples again three times with 0.1 M cacodylate buffer.

-

-

Dehydration:

-

Dehydrate the samples through a graded ethanol series, with 15-minute incubations at each concentration.

-

Perform the final 100% ethanol step three times.

-

-

Drying and Coating:

-

Critical point dry the samples to preserve their three-dimensional structure.

-

Mount the dried samples on SEM stubs.

-

Sputter coat the samples with a thin layer of a conductive metal to prevent charging under the electron beam.

-

-

Imaging:

-

Observe the samples in a scanning electron microscope at an appropriate accelerating voltage.

-

Capture images of both treated and untreated bacteria, focusing on differences in cell morphology, surface texture, and integrity.

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the proposed mechanism of action.

Caption: Experimental workflows for bactericidal analysis.

Caption: this compound's mechanism of bactericidal action.

Conclusion

This compound's bactericidal effect is characterized by a rapid, non-specific, and physically disruptive interaction with the bacterial cell wall and plasma membrane. This mechanism, driven by electrostatic forces, leads to cell lysis and is effective against both Gram-positive and Gram-negative bacteria. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound's antimicrobial properties. Further research to establish a broader range of MIC and MBC values against clinically relevant pathogens is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Physical and Chemical Characteristics of Picloxydine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picloxydine is a heterocyclic bisbiguanide antiseptic agent recognized for its broad-spectrum antibacterial and antiplaque activity.[1][2] Structurally similar to chlorhexidine, it is utilized primarily in ophthalmic preparations for the topical treatment of eye infections like trachoma.[1][3] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, offering valuable data and procedural insights for research, drug development, and quality control purposes.

Chemical Identity

This compound is chemically identified as 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide.[4] It is often used in its dihydrochloride salt form to enhance solubility and stability.[2][5]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound and its dihydrochloride salt are summarized below. These parameters are critical for formulation development, analytical method development, and understanding its physiological behavior.

Table 1: General Physicochemical Properties

| Property | This compound | This compound Dihydrochloride | Data Source(s) |

| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ | C₂₀H₂₆Cl₄N₁₀ | [1][2][3][4],[5][6][7] |

| Molecular Weight | 475.38 g/mol | 548.30 g/mol | [1][2][4],[5][6] |

| CAS Number | 5636-92-0 | 19803-62-4 | [1][2][3][4],[2][5][6] |

| Appearance | White to off-white solid | Crystals from water | [1],[2] |

| Melting Point | Not specified | 274 °C | [2] |

| pKa (Strongest Basic) | 10.07 (Predicted) | Not specified | [8] |

Table 2: Solubility Data

| Solvent | Solubility of this compound | Remarks | Data Source(s) |

| Water | 0.0577 mg/mL (Predicted) | Low aqueous solubility | [8] |

| DMSO | 11.36 mg/mL | Requires ultrasonic and warming; pH adjustment to 5 with HCl and heating to 60°C may be necessary. | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Key Spectroscopic Information

| Technique | Data Highlights | Data Source(s) |

| ¹³C NMR | Spectra available | [4] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 127 | [4] |

| UV-Vis Spectroscopy | No specific public data available |

Mechanism of Action

The antibacterial action of this compound is attributed to its cationic nature. The positively charged molecules electrostatically bind to the negatively charged components of the bacterial cell wall.[9] This interaction disrupts the integrity of the cell wall and plasma membrane, leading to cell lysis and the release of intracellular contents, resulting in a bactericidal effect.[9]

Figure 1: Proposed Mechanism of Action for this compound

Experimental Protocols

The following sections detail the standard methodologies that can be employed to determine the key physicochemical characteristics of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][10]

-

Preparation: Prepare buffer solutions at various physiological pH values (e.g., pH 4.5, 6.8, and 7.4).

-

Equilibration: Add an excess amount of this compound to a flask containing a known volume of the buffer solution.

-

Agitation: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid-base dissociation constant (pKa).[5][9]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting sigmoid titration curve.[9]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermal analysis technique used to determine the melting point and heat of fusion.[12][13]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum DSC pan and hermetically seal it.[12][14]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/minute) under an inert nitrogen atmosphere.[13]

-

Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The melting point (Tm) is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting event.[15][16]

NMR Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.[7][17]

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.[18]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.[19][20]

-

Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).[20]

-

Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI).[20][21]

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Analysis: Determine the molecular weight from the molecular ion peak (M⁺) and analyze fragmentation patterns to gain further structural information.

Visualized Workflows

Characterization Workflow

The comprehensive characterization of a new chemical entity like this compound follows a structured workflow to ensure all critical parameters are assessed.

Figure 2: General Workflow for Physicochemical Characterization

Relationship between this compound and its Dihydrochloride Salt

This compound is often converted to its dihydrochloride salt to improve its pharmaceutical properties, particularly solubility.

Figure 3: Relationship of this compound and its Salt Form

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. researchgate.net [researchgate.net]

- 3. Testing the Effectiveness of Antiseptics and Disinfectants | Microbiology [courses.lumenlearning.com]

- 4. A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. 9.2 Testing the Effectiveness of Antiseptics and Disinfectants – Allied Health Microbiology [open.oregonstate.education]

- 7. books.rsc.org [books.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. who.int [who.int]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 14. qualitest.ae [qualitest.ae]

- 15. s4science.at [s4science.at]

- 16. scielo.br [scielo.br]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. zefsci.com [zefsci.com]

- 21. uab.edu [uab.edu]

The Solubility Profile of Picloxydine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design and formulation development. This technical guide provides a comprehensive overview of the available solubility data for Picloxydine, a bisbiguanide antiseptic, in various common research solvents. Due to the limited availability of public data on this compound, solubility information for the structurally similar compound Chlorhexidine is also included for comparative reference.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound and its structurally related compound, Chlorhexidine, in several research solvents. It is important to note that experimental conditions can significantly impact solubility, and the data presented here should be considered as a guide.

| Compound | Solvent | Form | Solubility | Conditions |

| This compound | Dimethyl Sulfoxide (DMSO) | Base | 11.36 mg/mL (23.90 mM) | Ultrasonic and warming, pH adjusted to 5 with HCl, and heated to 60°C[1][2] |

| This compound | Water | Base | 0.0577 mg/mL | Predicted value[3] |

| Chlorhexidine | Dimethyl Sulfoxide (DMSO) | Hydrochloride | ~10 mg/mL | Not specified[4] |

| Chlorhexidine | Ethanol | Hydrochloride | ~10 mg/mL | Not specified[4] |

| Chlorhexidine | Dimethylformamide (DMF) | Hydrochloride | ~10 mg/mL | Not specified |

| Chlorhexidine | Water (Aqueous Buffers) | Hydrochloride | Sparingly soluble | Not specified[4] |

| Chlorhexidine | 1:1 DMSO:PBS (pH 7.2) | Hydrochloride | ~0.5 mg/mL | Not specified[4] |

| Chlorhexidine | Water | Diacetate | 19 mg/mL | Not specified[5] |

| Chlorhexidine | 96% Ethanol | Diacetate | ~67 mg/mL (1 part in 15 parts) | Not specified[5] |

| Chlorhexidine | Alcohol, Glycerol, Propylene Glycol, Polyethylene Glycols | Diacetate | Soluble | Not specified[5] |

Note: There is a lack of publicly available, experimentally determined quantitative solubility data for this compound in several common research solvents, including ethanol, methanol, and acetone. One source qualitatively states that this compound is soluble in DMSO[6].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental component of its physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a substance.

Shake-Flask Method for Thermodynamic Solubility

This method involves adding an excess amount of the solid compound to a specific solvent in a flask. The resulting mixture is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution. After this equilibration period, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the thermodynamic solubility of the compound in that particular solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a research compound like this compound.

Caption: A generalized workflow for determining the solubility of a chemical compound.

It is important to note that for weakly ionizable compounds, the pH of the solution can significantly influence solubility. Therefore, for aqueous solutions, conducting solubility experiments in buffered media at different pH values is recommended to obtain a comprehensive solubility profile. The purity of both the compound and the solvent, as well as precise temperature control, are critical factors for obtaining accurate and reproducible solubility data.

References

Initial Research Findings on the Efficacy of Picloxydine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes initial research findings on the effectiveness of Picloxydine, a bisbiguanide antiseptic primarily used in ophthalmic applications. The following sections present quantitative data on its antimicrobial activity, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows.

Quantitative Assessment of this compound's Efficacy

This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple antibiotics.[1] The quantitative data from various studies are summarized below.

Table 1: In Vitro Efficacy of this compound Against Ocular Isolates

| Bacterial Species | Number of Isolates | Resistance Profile | This compound Concentration | Outcome | Source |

| Coagulase-negative Staphylococci (CoNS) | 39 | - | ≥13.56 µg/mL (MIC) | Growth inhibition | [1] |

| Staphylococcus aureus | 5 | 1 susceptible, 4 resistant | ≥13.56 µg/mL (MIC) | Growth inhibition | [1] |

| Escherichia coli | 1 | - | ≥13.56 µg/mL (MIC) | Growth inhibition | [1] |

| Pseudomonas luteola | 1 | - | ≥13.56 µg/mL (MIC) | Growth inhibition | [1] |

| Gram-positive conjunctival isolates | 10 | Antibiotic-susceptible and MDR | 434 µg/mL (Vitabact® eye drops) | Total loss of Colony Forming Units (CFU) after 15 min incubation | [1] |

| Escherichia coli | - | - | 434 µg/mL (Vitabact® eye drops) | Total loss of CFU after 15 min incubation | [1] |

| Pseudomonas aeruginosa | - | - | 434 µg/mL (Vitabact® eye drops) | Total loss of CFU after 15 min incubation | [1][2] |

| Staphylococcus epidermidis | 63 | - | - | 1.6% resistance rate | [3] |

| Gram-negative conjunctival isolates | - | - | - | Bactericidal activity demonstrated | [4] |

| Chlamydia trachomatis | - | - | - | Significantly more active than povidone-iodine in infected cell cultures | [3] |

Table 2: Clinical Efficacy of this compound in Neonatal Dacryocystitis

| Treatment Group | Number of Eyes | Treatment Regimen | Recovery without Probing | Relapses Requiring Re-probing | Source |

| Group 1 (Standard) | 275 | Tobramycin, Chloramphenicol, or Tetracycline | 6.1% | 12.3% | [5] |

| Group 2 (this compound-based) | 118 | This compound (Vitabact®) based on sensitivity | 31.8% | 0% | [5] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the effectiveness of this compound.

In Vitro Susceptibility Testing (Microdilution Method)

This protocol was utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.[1][2]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound solution of known concentration.

-

Bacterial isolates from conjunctival swabs.

-

Nutrient broth (e.g., Mueller-Hinton broth).

-

96-well microtiter plates.

-

Spectrophotometer or visual inspection.

Procedure:

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count per milliliter.

-

Serial Dilution: A serial two-fold dilution of the this compound solution is prepared in the nutrient broth directly within the wells of the microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no this compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Bactericidal Effect Assessment

This protocol was used to assess the bactericidal activity of a commercially available this compound eye drop solution (Vitabact®).[1]

Objective: To determine if this compound actively kills bacteria.

Materials:

-

Vitabact® eye drops (0.05% this compound, 434 µg/mL).

-

Bacterial isolates.

-

Nutrient agar plates.

Procedure:

-

Bacterial Suspension: A suspension of the test bacteria is prepared.

-

Incubation: The bacterial suspension is incubated for 15 minutes in the Vitabact® eye drop solution.

-

Plating: After incubation, a sample of the mixture is plated onto nutrient agar plates.

-

Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.

-

Result Interpretation: The complete absence of colony-forming units on the agar plate indicates a total loss of viability and confirms the bactericidal effect.

Clinical Study on Neonatal Dacryocystitis

This study compared a treatment regimen including this compound with standard antibiotic therapy.[5]

Objective: To evaluate the clinical and functional outcomes of this compound-based treatment in newborns with dacryocystitis.

Methodology:

-

Study Groups: Two groups of children with neonatal dacryocystitis were formed.

-

Group 1 (n=275 eyes): Received outpatient treatment with tobramycin, chloramphenicol, or tetracycline without prior microbial sensitivity testing.

-

Group 2 (n=118 eyes): Received treatment based on the microbial spectrum of pathogens and their sensitivity to antibiotics, which included this compound (Vitabact®).

-

-

Data Collection: The primary outcomes measured were the rate of recovery without the need for lacrimal tract probing and the incidence of relapses requiring re-probing.

-

Microbiological Analysis: For Group 2, conjunctival swabs were taken to identify the causative pathogens and determine their antibiotic sensitivity, with a high sensitivity (94.1%) observed for this compound.[5]

Visualized Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.

Caption: Proposed mechanism of action of this compound on bacterial cells.[4]

Caption: General experimental workflow for evaluating this compound's effectiveness.

References

- 1. Ocular flora in patients undergoing intravitreal injections: antibiotic resistance patterns and susceptibility to antiseptic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ocular flora in patients undergoing intravitreal injections: antibiotic resistance patterns and susceptibility to antiseptic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Antibacterial effect of the antiseptic this compound dihydrochloride on conjunctival isolates of gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and laboratory validation and experience of this compound use in the treatment of neonatal dacryocystitis | Galeeva | Russian Ophthalmological Journal [roj.igb.ru]

Structural analogs and derivatives of Picloxydine

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Picloxydine

Abstract

This compound is a cationic bis-biguanide antiseptic known for its broad-spectrum antimicrobial activity. Its chemical architecture, characterized by two p-chlorophenyl biguanide moieties linked by a central piperazine ring, offers multiple sites for structural modification to develop novel derivatives with enhanced efficacy, reduced toxicity, or improved pharmacokinetic properties. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound. It covers synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols relevant to the synthesis and evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction to this compound

This compound is a synthetic, broad-spectrum antimicrobial agent belonging to the bis-biguanide class of compounds.[1] Structurally, it is related to other well-known antiseptics such as chlorhexidine and alexidine.[2][3] Its molecular framework consists of two N'-(4-chlorophenyl)guanidine units connected via a piperazine linker.[4] At physiological pH, the biguanide groups are protonated, rendering the molecule polycationic. This positive charge is fundamental to its mechanism of action, which involves strong electrostatic interaction with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[5] this compound is utilized primarily in ophthalmic solutions and as a general antiseptic.[4]

The development of structural analogs aims to optimize the therapeutic index of this compound by modulating its activity spectrum, potency, and safety profile. Key areas for structural modification include the terminal aromatic rings, the biguanide moieties, and the central linker.

Core Structure and Sites for Modification

The this compound molecule can be deconstructed into three key components, each presenting opportunities for chemical modification to generate structural analogs and derivatives:

-

Terminal Aryl Groups: The two para-chlorophenyl rings at either end of the molecule are critical for its lipophilic character. Modifications here can influence membrane interaction and overall potency.

-

Biguanide Units: These polybasic groups are essential for the molecule's cationic nature and its initial binding to microbial surfaces.

-

Central Linker: The piperazine ring serves as a rigid spacer between the two biguanide arms. Replacing or modifying this linker can alter the molecule's flexibility, spatial orientation, and distance between the cationic centers, which are crucial for activity.

Synthesis of this compound Analogs

The synthesis of bis-biguanides is well-established and can be adapted for this compound derivatives. The primary method involves the condensation of a substituted cyanoguanidine with an appropriate diamine linker or the reaction of an amine hydrochloride with dicyandiamide.[6]

General Synthetic Pathways:

-

Route A: Cyanoguanidine Condensation: This is the most common approach. It involves reacting two equivalents of an aryl cyanoguanidine (e.g., 4-chlorophenyl-cyanoguanidine) with a diamine linker (e.g., piperazine). The reaction is typically heated in a suitable solvent.

-

Route B: Dicyandiamide Reaction: An alternative involves heating an amine hydrochloride salt with dicyandiamide, often under microwave irradiation to improve yields and reduce reaction times.

Modifications to generate analogs would involve using different starting materials. For example, substituting 4-chloroaniline with other substituted anilines would yield derivatives with modified terminal aryl groups. Similarly, using different diamines in place of piperazine would produce analogs with varied central linkers.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of bis-biguanides is highly dependent on their molecular structure. Studies on chlorhexidine, alexidine, and other related compounds have established key SAR principles that are directly applicable to the design of this compound derivatives.[7][8]

Key determinants for antimicrobial activity include:

-

Terminal Group Lipophilicity: The nature of the terminal groups (aryl or alkyl) significantly impacts potency. Increased lipophilicity generally leads to enhanced antimicrobial activity, likely due to improved partitioning into the bacterial membrane.[7] Studies have shown that replacing chlorophenyl groups with alkyl chains can enhance activity.[7]

-

Central Linker Length: The length and flexibility of the linker connecting the two biguanide moieties are critical. For bis-biguanides with aliphatic linkers, such as chlorhexidine (hexamethylene) and alexidine (ethylhexyl), a minimum bridge length of six carbon atoms is often considered optimal for potent antiplaque activity.[9] The rigid piperazine linker in this compound provides a specific spatial arrangement that could be modulated by using more flexible or longer chain diamines.

-

Overall Molecular Configuration: The bis-biguanide configuration itself is a crucial requirement for high efficacy compared to single guanide or biguanide structures.[4][8]

Table 1: Summary of Structure-Activity Relationships for Bis-Biguanide Analogs

| Structural Modification Site | Change | Effect on Antimicrobial Activity | Rationale / Comments |

| Terminal Aryl Group | Replace p-chlorophenyl with alkyl chains (e.g., hexyl, octyl) | Generally Increased | Increases lipophilicity, enhancing membrane interaction.[7] |

| Vary substituent on the phenyl ring (e.g., -F, -Br, -CH₃) | Variable | Modulates electronic properties and lipophilicity; effects must be empirically determined. | |

| Central Linker | Replace piperazine with a flexible alkyl chain (e.g., hexamethylene) | Potentially Increased | Optimal activity is often seen with a C6-C8 aliphatic linker, which allows for greater conformational freedom to interact with membrane components.[9] |

| Replace piperazine with a longer or shorter rigid linker | Potentially Decreased | The specific distance conferred by the piperazine ring may be optimal for certain targets; deviations could reduce efficacy. | |

| Biguanide Moiety | N-alkylation | Generally Decreased | Substitution on the biguanide nitrogens can interfere with the cationic charge distribution and hydrogen bonding capabilities essential for target binding. |

Mechanism of Action

The antimicrobial action of this compound, like other bis-biguanides, is a multi-step process initiated by its polycationic nature.

-

Adsorption to Bacterial Surface: The positively charged this compound molecules are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[5]

-

Membrane Disruption: Following initial binding, the molecule disrupts the integrity of the cytoplasmic membrane. This is concentration-dependent; at low concentrations, it acts bacteriostatically by causing leakage of low-molecular-weight cytoplasmic components like potassium ions.[10]

-

Cell Lysis: At higher, bactericidal concentrations, this compound causes extensive and irreversible damage to the membrane, leading to the precipitation of cytoplasmic contents and cell death.[5][10]

This mechanism is generally non-specific, which contributes to its broad spectrum of activity and the low incidence of bacterial resistance development.

Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for the development of this compound analogs.

Mechanism of Action Diagram

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and evaluation of this compound analogs. These should be adapted based on the specific properties of the target compounds.

Protocol: Synthesis of a Bis-Biguanide Analog via Microwave Irradiation

This protocol describes the synthesis of a symmetric bis-biguanide by reacting an amine hydrochloride with dicyandiamide.

Materials:

-

Substituted amine hydrochloride (e.g., 4-fluoroaniline hydrochloride)

-

Dicyandiamide (1-cyanoguanidine)

-

Dry acetonitrile (CH₃CN)

-

Trimethylsilyl chloride (TMSCl)

-

Microwave reactor vials

-

Standard glassware for work-up and purification

Procedure:

-

To a 10 mL microwave reactor vial, add the amine hydrochloride (2.0 mmol) and dicyandiamide (1.0 mmol).

-

Add dry acetonitrile (5 mL) to the vial.

-

Under an inert atmosphere (N₂ or Ar), add trimethylsilyl chloride (2.2 mmol).

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor. Irradiate the mixture at 140-150 °C for 15-30 minutes with stirring.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., acetone or diethyl ether) to remove unreacted starting materials.

-

The product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure bis-biguanide dihydrochloride salt.

-

The final product should be characterized by NMR, HRMS, and FTIR to confirm its structure and purity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to quantify the antimicrobial activity of synthesized compounds.

Materials:

-

Synthesized this compound analog, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution in MHB. This typically covers a concentration range from 128 µg/mL down to 0.25 µg/mL.

-

Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial suspension.

-

Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only).

-

Seal the plate and incubate at 37 °C for 18-24 hours.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, the results can be read using a plate reader at 600 nm.

Conclusion and Future Perspectives

This compound serves as a valuable scaffold for the development of new antimicrobial agents. The established SAR for the broader bis-biguanide class provides a rational basis for designing novel derivatives with potentially superior properties. Key strategies include modifying the terminal aryl groups to enhance lipophilicity and replacing the central piperazine linker to optimize the spatial orientation of the cationic biguanide arms. The synthetic routes are straightforward, and standardized protocols for biological evaluation allow for high-throughput screening of new chemical entities.

Future work should focus on synthesizing a focused library of this compound analogs based on these SAR principles. Quantitative analysis of their activity against a panel of clinically relevant, drug-resistant pathogens, coupled with cytotoxicity profiling, will be essential for identifying lead candidates with an improved therapeutic index for further preclinical development.

References

- 1. Bisbiguanide - Wikipedia [en.wikipedia.org]

- 2. An in vivo comparison of chlorhexidine and this compound mouthrinses: a possible association between chemical structure and antiplaque activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative study of the bactericidal and growth inhibitory activities of the bisbiguanides alexidine and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Requirements of Guanide, Biguanide, and Bisbiguanide Agents for Antiplaque Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural requirements of guanide, biguanide, and bisbiguanide agents for antiplaque activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chlorhexidine--pharmaco-biological activity and application - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Research Applications of Picloxydine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro research applications of Picloxydine, a bis-biguanide antiseptic. The information presented is intended to support researchers, scientists, and drug development professionals in understanding its antimicrobial properties, mechanism of action, and potential applications in various in vitro models.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and protozoa. Its efficacy has been demonstrated against both antibiotic-susceptible and multidrug-resistant (MDR) strains.

Antibacterial Activity

In vitro studies have confirmed the bactericidal effect of this compound against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell envelope.

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial isolates as reported in the literature.

| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Antibiotic-susceptible & Resistant | ≥13.56 | 15.6 - 31.2 | [1][2] |

| Coagulase-negative staphylococci (CoNS) | Including MDR strains | ≥13.56 | Not specified | [1][2] |

| Staphylococcus epidermidis | Antibiotic-susceptible & Resistant | Not specified | 15.6 - 31.2 | |

| Pseudomonas aeruginosa | Gram-negative | Not specified | Total loss of CFU at 434 µg/mL | [1][2] |

| Escherichia coli | Gram-negative | Inhibited | Total loss of CFU at 434 µg/mL | [1] |

| Pseudomonas luteola | Gram-negative | Inhibited | Not specified | [1] |

Note: Data is limited and derived from a small number of studies. Further research is needed to establish a more comprehensive antimicrobial profile.

Anti-biofilm Activity

Preliminary in vitro evidence suggests that this compound possesses anti-biofilm activity. However, there is a notable lack of quantitative data, such as Minimum Biofilm Eradication Concentration (MBEC) values, in the currently available literature. Further research is required to quantify its efficacy against bacterial biofilms.

Antifungal and Anti-parasitic Activity

This compound has shown promise in vitro against certain fungi and parasites, notably Acanthamoeba, a causative agent of amoebic keratitis.[3]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the microbial cell membrane integrity. As a cationic molecule, it interacts with negatively charged components of the bacterial cell wall and plasma membrane.

This electrostatic interaction leads to the following events:

-

Binding to the Cell Surface: Positively charged this compound molecules bind to negatively charged molecules on the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Membrane Destabilization: This binding displaces essential divalent cations that stabilize the membrane structure.

-

Increased Permeability: The integrity of the cell membrane is compromised, leading to increased permeability.

-

Cell Lysis: The loss of membrane integrity results in the leakage of intracellular components and ultimately, cell lysis and death.[3][4]

The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.

In Vitro Cytotoxicity

A critical aspect of preclinical drug development is the evaluation of a compound's toxicity to mammalian cells. While this compound is used topically, understanding its in vitro cytotoxicity provides valuable safety information. Currently, there is a lack of publicly available, specific IC50 (half-maximal inhibitory concentration) data for this compound on human cell lines, such as corneal epithelial cells, keratinocytes, or fibroblasts. This represents a significant data gap for researchers in drug development.

In Vitro Resistance Development

The potential for microorganisms to develop resistance to antimicrobial agents is a major concern. In vitro methods, such as serial passage assays, are used to assess the likelihood of resistance development. To date, no specific studies on the in vitro evolution of resistance to this compound have been identified in the public domain. This is another area that warrants further investigation to fully characterize the long-term utility of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

MIC plate from the previous experiment

-

Agar plates (e.g., Tryptic Soy Agar)

-

Sterile pipette tips

-

Incubator

Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth.

-

From each of these wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto an agar plate.

-

Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Quantification of Biofilm Formation and Inhibition using Crystal Violet Assay

This method is commonly used to quantify the total biomass of a biofilm.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

-

This compound stock solution

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure for Biofilm Inhibition:

-